molecular formula C13H13N B12215196 2-(Naphthalen-1-yl)cyclopropan-1-amine

2-(Naphthalen-1-yl)cyclopropan-1-amine

Cat. No.: B12215196
M. Wt: 183.25 g/mol
InChI Key: QSBCZQISIPLNNT-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)cyclopropan-1-amine typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to amination reactions to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthalene derivatives with various functional groups, such as ketones, carboxylic acids, hydroxylamines, and amides .

Scientific Research Applications

2-(Naphthalen-1-yl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)cyclopropan-1-amine: A structural isomer with the naphthalene moiety attached at a different position.

    2-(Naphthalen-1-yl)cyclopropan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    2-(Naphthalen-1-yl)cyclopropan-1-carboxylic acid: A derivative with a carboxylic acid functional group.

Uniqueness

2-(Naphthalen-1-yl)cyclopropan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-naphthalen-1-ylcyclopropan-1-amine

InChI

InChI=1S/C13H13N/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8,14H2

InChI Key

QSBCZQISIPLNNT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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